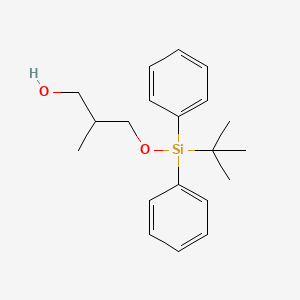
(r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol is a chemical compound that features a silyl ether protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or imidazole to facilitate the formation of the silyl ether. The reaction conditions are generally mild, and the protecting group is introduced selectively to the primary hydroxyl group .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The silyl ether group is generally resistant to oxidation, but the hydroxyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the silyl ether group, typically using fluoride sources such as tetrabutylammonium fluoride (TBAF).
Substitution: The silyl ether group can be substituted by other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the silyl ether group.
Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield the deprotected alcohol.
Scientific Research Applications
(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol exerts its effects is primarily through the protection of hydroxyl groups. The silyl ether group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group under various reaction conditions. This stability allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ether
- Triisopropylsilyl (TIPS) ether
- Trimethylsilyl (TMS) ether
Uniqueness
(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ethers. This increased stability is attributed to the steric bulk provided by the tert-butyl and diphenyl groups surrounding the silicon atom . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
Properties
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2Si/c1-17(15-21)16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,21H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZUJVWXCWFVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
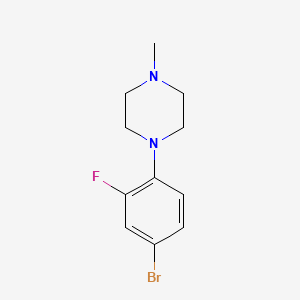
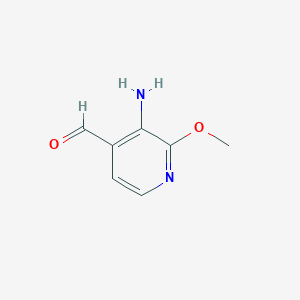
![4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide](/img/structure/B13993600.png)
![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)
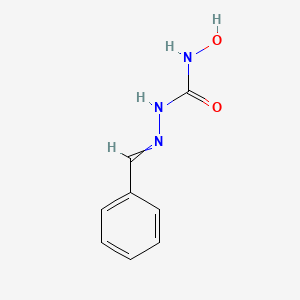
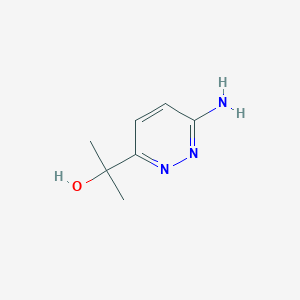
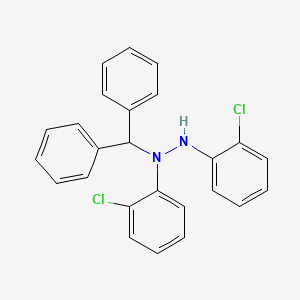
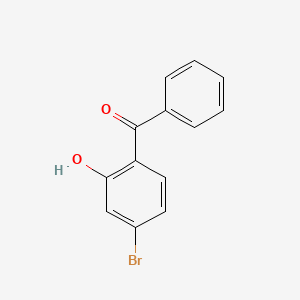
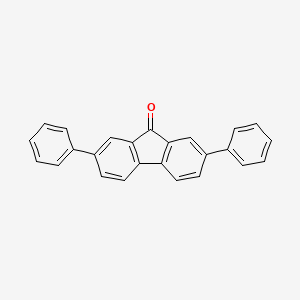

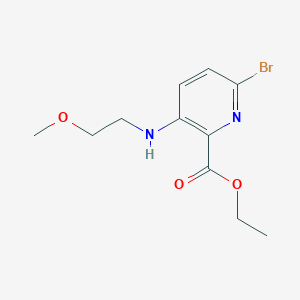
![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid](/img/structure/B13993668.png)
